D-2-Methyl-4-fluorophe

Description

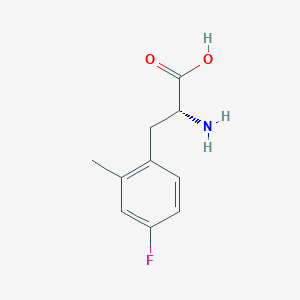

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSUDTPFZZINJC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Analytical Characterization of D α Methyl Fluorophenylalanine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

For D-α-methyl-4-fluorophenylalanine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to confirm its constitution.

¹H NMR: The proton NMR spectrum would display characteristic signals for each unique proton. The aromatic protons on the 4-fluorophenyl ring would appear as a pair of doublets, a typical AA'BB' system, due to the fluorine substitution. The methylene (B1212753) (CH₂) protons adjacent to the ring would likely appear as a multiplet, and the α-methyl (CH₃) group would yield a singlet. The amino (NH₂) and carboxylic acid (OH) protons would also produce signals, though their chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. Key signals would include those for the carboxyl carbon, the quaternary α-carbon, the methyl carbon, the methylene carbon, and the four distinct aromatic carbons of the 4-fluorophenyl ring. The carbon directly bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JC-F), a definitive indicator of the fluorine's position.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is highly informative. The spectrum for D-α-methyl-4-fluorophenylalanine would show a single resonance for the fluorine atom on the phenyl ring. Its chemical shift is highly sensitive to the electronic environment, confirming the substitution pattern.

Table 1: Predicted NMR Chemical Shift Ranges for D-α-Methyl-4-fluorophenylalanine

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (CH) | 7.0 - 7.4 | Doublet of Doublets |

| Methylene (CH₂) | 2.9 - 3.3 | Multiplet | |

| Methyl (CH₃) | ~1.5 | Singlet | |

| Amine (NH₂) | Variable | Broad Singlet | |

| Carboxyl (OH) | Variable | Broad Singlet | |

| ¹³C | Carboxyl (C=O) | 170 - 180 | Singlet |

| Aromatic (C-F) | 160 - 165 | Doublet (¹JC-F) | |

| Aromatic (CH) | 115 - 135 | Multiplets | |

| Quaternary (α-C) | 55 - 65 | Singlet | |

| Methylene (CH₂) | 35 - 45 | Singlet | |

| Methyl (CH₃) | 20 - 30 | Singlet |

| ¹⁹F | Aromatic (C-F) | -110 to -120 | Multiplet |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity between the methylene and aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This data would definitively piece together the carbon skeleton and confirm the placement of the methyl group at the alpha position and the fluorine at the para position of the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of D-α-methyl-4-fluorophenylalanine would exhibit characteristic absorption bands. A broad band from 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. The N-H stretching of the amino group would appear in the 3300-3500 cm⁻¹ region. A strong absorption around 1700-1725 cm⁻¹ would be due to the carbonyl (C=O) stretch. The C-F bond stretch typically appears as a strong band in the 1000-1400 cm⁻¹ region. waters.comresearchgate.netsigmaaldrich.com

Raman Spectroscopy: Raman spectroscopy complements IR and is particularly useful for symmetric, non-polar bonds. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for D-α-Methyl-4-fluorophenylalanine

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) | IR |

| N-H Stretch | Amine | 3300 - 3500 | IR |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | IR |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. For D-α-methyl-4-fluorophenylalanine (C₁₀H₁₂FNO₂), HRMS would provide an exact mass measurement that matches its calculated theoretical mass (197.08521 Da), confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer further structural clues.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, Chiral HPLC)

Chromatographic methods are indispensable for separating components in a mixture, assessing purity, and resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC): Standard reversed-phase HPLC can be used to determine the chemical purity of a D-α-methyl-4-fluorophenylalanine sample. A single, sharp peak under various mobile phase conditions would indicate a high degree of purity.

Chiral HPLC: Since D-α-methyl-4-fluorophenylalanine is a chiral compound, its enantiomer, L-α-methyl-4-fluorophenylalanine, will have identical properties in a non-chiral environment. To separate these enantiomers, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. waters.comresearchgate.net The development of a successful chiral HPLC method would allow for the determination of the enantiomeric excess (e.e.) of a sample, a critical quality attribute for chiral molecules. Various types of CSPs, such as those based on polysaccharides (cellulose or amylose), cyclodextrins, or macrocyclic glycopeptides, could be screened to achieve baseline separation of the D and L isomers. sigmaaldrich.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| D-2-Methyl-4-fluorophenylalanine |

| D-α-Methyl-4-fluorophenylalanine |

| L-α-Methyl-4-fluorophenylalanine |

| D-α-methyl-fluorophenylalanine |

| ortho-fluorophenylalanine |

| meta-fluorophenylalanine |

| para-fluorophenylalanine |

| 4-fluorophenylalanine |

Computational and Theoretical Chemistry of D α Methyl Fluorophenylalanine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For D-α-Methyl-4-fluorophenylalanine, an MEP analysis would be expected to show negative potential around the fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential near the amine group's hydrogen atoms. However, specific MEP analysis data for this compound is not available.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A computational study on D-α-Methyl-4-fluorophenylalanine would calculate the energies of these orbitals. A large HOMO-LUMO gap would suggest high stability. Without specific research, these values remain undetermined for this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the conformational landscape of D-α-Methyl-4-fluorophenylalanine, revealing how it moves and folds over time. These simulations would also be instrumental in understanding its interactions with other molecules, such as water or biological macromolecules. Such studies are essential for predicting how the compound might behave in a biological environment, but specific MD simulation results for D-α-Methyl-4-fluorophenylalanine are not documented in available research.

Computational Prediction and Interpretation of Spectroscopic Data (e.g., Theoretical IR Spectra)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation. For instance, a theoretical Infrared (IR) spectrum for D-α-Methyl-4-fluorophenylalanine could be calculated using DFT. This would show the vibrational frequencies corresponding to its various functional groups (e.g., C-F, N-H, C=O stretches). No such theoretical spectroscopic data has been published for this specific molecule.

Theoretical Investigations into Chirality and Optical Properties

As a chiral molecule (existing in D and L forms), theoretical methods could be used to investigate the chiroptical properties of D-α-Methyl-4-fluorophenylalanine, such as its specific rotation. These calculations are vital for understanding how the molecule interacts with polarized light and for characterizing its enantiomeric form. Currently, there is no available research detailing theoretical investigations into the specific chirality and optical properties of D-α-Methyl-4-fluorophenylalanine.

Applications in Advanced Biochemical and Biological Research Methodologies

Utilization in Peptide Design for Modulating Conformation and Bioactivity

The introduction of D-2-Methyl-4-fluorophenylalanine into peptide sequences is a strategic approach to enhance their therapeutic potential by improving stability, conformation, and biological activity. chemimpex.comchemimpex.com The methyl group at the α-carbon introduces a significant conformational constraint, restricting the rotation of the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to increased affinity and selectivity for its target receptor.

Furthermore, the fluorine atom at the para position of the phenyl ring enhances the hydrophobicity and metabolic stability of the peptide. nih.gov Fluorination can protect the peptide from enzymatic degradation, thereby prolonging its half-life in biological systems. acs.org For instance, the incorporation of fluorinated phenylalanine derivatives has been shown to increase the catabolic stability of therapeutic proteins and peptide-based vaccines. nih.gov This enhanced stability is crucial for the development of peptide drugs with improved pharmacokinetic profiles. chemimpex.com The combination of these features makes D-2-Methyl-4-fluorophenylalanine an attractive building block in peptide synthesis for creating novel therapeutic agents with tailored properties. chemimpex.comnih.gov

| Feature | Consequence in Peptide Design | Reference |

| α-Methyl Group | Induces conformational rigidity, pre-organizes peptide into a bioactive shape. | mdpi.comresearchgate.net |

| 4-Fluoro Substitution | Increases hydrophobicity and resistance to enzymatic degradation. | nih.govacs.org |

| D-Configuration | Enhances stability against proteolysis by common proteases. | nih.gov |

| Combined Effect | Leads to peptides with enhanced bioactivity, selectivity, and metabolic stability. | chemimpex.comchemimpex.com |

Mechanistic Investigations of Protein-Ligand Interactions and Enzyme Catalysis

The unique properties of fluorine make D-2-Methyl-4-fluorophenylalanine an invaluable probe for studying the intricacies of molecular recognition and enzymatic reactions.

The fluorine atom serves as a sensitive reporter for investigating protein-ligand interactions. nih.gov Its presence allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for characterizing the local environment of the fluorinated ligand when bound to a protein. nih.gov Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal provides a clear and unambiguous window into the binding event without background interference. nih.gov

By incorporating D-2-Methyl-4-fluorophenylalanine into a ligand, researchers can gain detailed insights into the conformational changes that occur upon binding to a protein's active site. acs.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing information on proximity to other residues, solvent accessibility, and the electrostatic nature of the binding pocket. nih.gov This approach enables the detailed mapping of active site interactions and the validation of structural hypotheses derived from computational modeling. nih.govnih.gov

Fluorinated amino acids like D-2-Methyl-4-fluorophenylalanine have played a significant role as enzyme inhibitors. nih.gov The strong electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, influencing its interactions with enzyme active sites. nih.gov This can lead to tighter binding and more potent inhibition.

Moreover, the introduction of fluorine can serve as the basis for the design of "suicide substrates" or mechanism-based inhibitors. nih.gov In such cases, the enzyme processes the fluorinated substrate analogue, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the enzyme. nih.gov The ability of fluoride (B91410) to act as a good leaving group in certain enzymatic reactions is often exploited in this type of inhibitor design. nih.gov The strategic placement of fluorine can also modulate substrate specificity, allowing for the development of highly selective inhibitors that target a specific enzyme within a larger family, which is a crucial aspect of modern drug design. nih.govnih.gov

| Research Area | Application of D-2-Methyl-4-fluorophenylalanine | Key Technique/Principle | Reference |

| Protein-Ligand Binding | Acts as a reporter for binding events and conformational changes. | ¹⁹F NMR Spectroscopy | nih.govacs.org |

| Enzyme Active Site Mapping | Provides information on the electrostatic environment and residue proximity. | Sensitivity of ¹⁹F chemical shift | nih.gov |

| Enzyme Inhibition | Serves as a potent inhibitor by altering electronic interactions. | Electron-withdrawing nature of fluorine | nih.gov |

| Mechanism-Based Inactivation | Forms the basis for suicide substrates that covalently modify the enzyme. | Fluoride as a leaving group | nih.gov |

Structure-Activity Relationship (SAR) Studies in Rational Compound Design

D-2-Methyl-4-fluorophenylalanine is a valuable building block in structure-activity relationship (SAR) studies, a cornerstone of rational drug design. researchgate.net SAR studies systematically modify the structure of a lead compound to understand how specific chemical features influence its biological activity. The goal is to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The incorporation of D-2-Methyl-4-fluorophenylalanine allows for the systematic probing of steric and electronic requirements within a binding site. The methyl group explores steric tolerance, while the fluorine atom modulates electronic properties such as the quadrupole moment of the aromatic ring, which can be critical for π-π or cation-π interactions with the target protein. nih.gov By comparing the activity of analogues containing D-2-Methyl-4-fluorophenylalanine with those containing phenylalanine, 4-fluorophenylalanine, or 2-methylphenylalanine, researchers can dissect the specific contributions of each modification. This systematic approach has been instrumental in optimizing lead compounds, as demonstrated in the development of various therapeutic agents, including dopamine (B1211576) transporter inhibitors. nih.govnih.gov Such studies have led to the identification of compounds with improved affinity, selectivity, and metabolic stability. nih.govmedchemexpress.com

Development and Application of Fluorinated Probes for Biological Systems

The unique characteristics of fluorine extend to the development of specialized probes for visualizing and studying biological processes.

While D-2-Methyl-4-fluorophenylalanine itself is not fluorescent, its derivatives can be incorporated into larger molecular structures to create fluorescent probes. rsc.org The development of small molecule fluorescent probes is essential for real-time imaging of biological structures and processes in living cells. nih.gov The design of such probes often involves exploiting the high specificity and affinity of natural substrates for their transporters or enzymes. nih.gov

By attaching a fluorophore to a molecule containing D-2-Methyl-4-fluorophenylalanine, it is possible to create probes that target specific proteins or cellular compartments. The fluorinated amino acid moiety can confer enhanced stability and specific binding properties to the probe. rsc.org For example, substrate-based fluorescent probes have been successfully developed for imaging membrane transporters. nih.gov The principle of metabolic trapping, where a fluorinated sugar analogue is taken up and phosphorylated by cells but cannot be further metabolized, has been used to create imaging agents for metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.gov A similar strategy could be envisioned for probes containing D-2-Methyl-4-fluorophenylalanine, targeting amino acid transporters or specific enzymes for visualization with high spatial and temporal resolution. nih.govnih.gov

Future Research Directions and Emerging Paradigms for D α Methyl Fluorophenylalanine Derivatives

Development of Next-Generation Enantioselective Synthetic Methodologies

The biological activity of α-methyl-fluorophenylalanine derivatives is critically dependent on their stereochemistry. Consequently, the development of robust and highly enantioselective synthetic routes is paramount. While classical methods have been established, future research is focused on next-generation methodologies that offer higher efficiency, selectivity, and sustainability.

Key emerging strategies include advanced transition-metal catalysis and biocatalysis. Transition-metal-catalyzed reactions, such as nickel-catalyzed multicomponent reactions, are being explored for the synthesis of complex fluorinated amino acids from simple precursors. bohrium.com These methods offer a powerful way to create quaternary carbon centers with high stereocontrol. Another promising avenue is the direct, late-stage fluorination of amino acid derivatives, which allows for the introduction of fluorine at a final step, streamlining the synthetic process. bohrium.comnih.gov

Biocatalysis represents a particularly green and efficient approach. The use of engineered enzymes, such as D-amino acid transaminases (DAATs) and phenylalanine ammonia-lyases, is being investigated for the asymmetric synthesis of D-phenylalanines from prochiral starting materials. These enzymatic methods can achieve exceptional enantiomeric excess (ee) under mild reaction conditions. Future work will likely focus on tailoring these biocatalysts through protein engineering to enhance their specificity for α-methylated and fluorinated substrates.

| Methodology | Description | Key Advantages | Representative Research Focus |

| Transition-Metal Catalysis | Use of catalysts (e.g., Nickel, Copper) for asymmetric C-F and C-C bond formation. bohrium.comnih.gov | High efficiency, broad substrate scope, access to complex structures. | Nickel-catalyzed dicarbofunctionalization; Cu-catalyzed direct α-C(sp³)–H fluorination. bohrium.comnih.gov |

| Biocatalysis/Enzymatic Synthesis | Employment of engineered enzymes (e.g., transaminases, lipases) for stereoselective synthesis. mdpi.com | High enantioselectivity, mild reaction conditions, environmentally friendly. | Engineering D-amino acid transaminases for fluorinated keto-acid substrates. |

| Chiral Auxiliary-Based Methods | Temporary attachment of a chiral molecule to guide the stereochemical outcome of a reaction. mdpi.comresearchgate.net | Robust and reliable for specific targets, scalable production. | Development of novel, easily cleavable auxiliaries for α-trifluoromethyl-α-amino acids. researchgate.net |

| Electrophilic/Nucleophilic Fluorination | Use of modern fluorinating reagents (e.g., Selectfluor, DAST) for the stereocontrolled introduction of fluorine. mdpi.comresearchgate.net | Direct access to fluorinated stereocenters. | Asymmetric fluorination of enolates derived from phenylalanine precursors. researchgate.net |

Integration of Advanced Computational Techniques for De Novo Design

Computational chemistry is becoming an indispensable tool in the rational design of novel molecules with tailored properties. For D-α-methyl-fluorophenylalanine derivatives, de novo design and in silico screening are poised to accelerate the discovery of new therapeutic agents and research probes. researchgate.net

Computational methods, such as those employed in the Rosetta software suite, allow for the major redesign of enzyme active sites to accept unnatural substrates like fluorinated amino acids. pnas.org This approach can be used to engineer ligases or other enzymes that specifically recognize and incorporate D-α-methyl-fluorophenylalanine into peptides or proteins. Furthermore, molecular dynamics (MD) simulations are used to explore the conformational effects of incorporating these amino acids, providing insights into how they can stabilize specific peptide structures or modulate protein-protein interactions. nih.gov

In drug discovery, computational screening of virtual libraries of D-α-methyl-fluorophenylalanine derivatives against biological targets is a promising strategy. mdpi.comrsc.org This has been successfully applied to design novel inhibitors, for instance, against the HIV-1 capsid protein, where phenylalanine derivatives form the core of the inhibitor. nih.govnih.gov By modeling interactions at the atomic level, researchers can predict binding affinities and design compounds with enhanced potency and selectivity, significantly reducing the time and cost associated with traditional screening methods.

| Computational Technique | Application in D-α-Methyl-Fluorophenylalanine Research | Potential Outcome |

| Molecular Dynamics (MD) Simulation | Simulating the behavior of peptides/proteins containing the derivative to understand conformational stability and dynamics. nih.gov | Prediction of secondary structure preferences; understanding the basis of enhanced proteolytic stability. |

| De Novo Protein/Enzyme Design | Redesigning enzyme binding pockets to specifically recognize and utilize D-α-methyl-fluorophenylalanine. researchgate.netpnas.org | Creation of bespoke enzymes for incorporating the amino acid into custom peptides; development of novel biosensors. |

| Virtual Screening & Molecular Docking | Screening large libraries of virtual derivatives against the binding sites of therapeutic targets (e.g., enzymes, receptors). mdpi.com | Rapid identification of lead compounds for drug development, such as novel enzyme inhibitors or receptor agonists. |

| Quantum Chemistry (e.g., TD-DFT) | Calculating the electronic properties of the excited states of fluorophenylalanine-containing systems. mdpi.com | Designing fluorescent probes with optimized photophysical properties for advanced imaging applications. |

Expansion of Biochemical Applications Beyond Current Scope

The primary applications of fluorinated amino acids have been in peptide and protein engineering and as tracers for Positron Emission Tomography (PET). nih.govnih.gov However, the unique combination of features in D-α-methyl-fluorophenylalanine derivatives opens the door to a broader range of biochemical applications.

The incorporation of these amino acids into peptides has been shown to increase metabolic stability and control conformation, which is highly valuable for developing therapeutic peptides. nih.gov An emerging area is the design of antimicrobial peptides with enhanced resistance to degradation and improved activity profiles. Another key application is in the development of highly specific enzyme inhibitors. The fluorinated methyl-phenylalanine scaffold can be used to target enzymes like serine proteases and the HIV-1 capsid protein, where the fluorine atom can modulate binding interactions and the α-methyl group can prevent enzymatic cleavage. mdpi.comnih.govnih.gov

Furthermore, the ¹⁹F atom serves as a sensitive and background-free NMR probe. mdpi.com This allows for the study of protein folding, dynamics, and ligand binding in complex biological environments without the need for other isotopic labels. Future research will likely see the use of D-α-methyl-¹⁹F-phenylalanine as a probe to investigate the mechanisms of challenging biological systems, such as membrane proteins and intrinsically disordered proteins.

| Application Area | Specific Use of D-α-Methyl-Fluorophenylalanine Derivatives | Rationale/Advantage | Reference |

| PET Imaging | As ¹⁸F-labeled tracers for visualizing tumors. | The α-methyl group can enhance uptake through specific transporters like LAT1, leading to high tumor accumulation and specificity. | nih.gov |

| Enzyme Inhibition | As core scaffolds for inhibitors of targets like HIV-1 capsid protein or proteases. | The derivative provides a stable, well-defined conformation that can be optimized for high-affinity binding to enzyme active sites. | nih.govnih.gov |

| Peptide Therapeutics | Incorporation into peptides to create "peptidomimetics" with improved properties. | Enhances stability against proteolysis, controls secondary structure, and can increase binding affinity to therapeutic targets. | nih.govnih.gov |

| ¹⁹F NMR Spectroscopy | Use as a reporter molecule to study protein structure and function in vitro and in situ. | The ¹⁹F nucleus provides a clear NMR signal with no background from other atoms in the biological system, making it an excellent probe. | mdpi.com |

Methodological Advancements in Isotopic Labeling for Research Purposes

To fully exploit D-α-methyl-fluorophenylalanine derivatives in structural biology and mechanistic studies, advanced isotopic labeling methods are essential. These techniques are crucial for NMR spectroscopy and mass spectrometry-based proteomics, enabling detailed characterization of protein structure, dynamics, and interactions.

A primary focus is the development of specific labeling schemes for NMR. While uniform labeling with ¹³C and ¹⁵N is common, it leads to complex spectra in large proteins. nih.gov A more advanced approach is the use of selectively labeled biosynthetic precursors that introduce isotopes only at specific positions. For an α-methylated amino acid, this involves protocols for the specific labeling of methyl groups. For instance, α-ketoisovalerate can be used as a precursor to introduce ¹³CH₃ groups into leucine (B10760876) and valine side chains in a deuterated background, a strategy that could be adapted for D-α-methyl-fluorophenylalanine. unl.ptresearchgate.net

Combining ¹⁹F with other isotopes like ¹³C and ²H (deuterium) offers powerful new avenues for NMR studies. A [¹³C-¹⁹F] spin pair provides a sensitive probe for distance measurements, while deuteration of the surrounding molecule reduces relaxation effects, allowing for the study of very large protein complexes. sigmaaldrich.com Future methodological developments will likely involve the synthesis of custom-labeled precursors for D-α-methyl-fluorophenylalanine and the optimization of bacterial expression systems or cell-free synthesis platforms to ensure efficient and specific incorporation of these labeled amino acids into target proteins. nih.gov

| Labeling Strategy | Precursors/Isotopes | Primary Application | Key Benefit |

| Selective Methyl Labeling | ¹³CH₃-labeled α-keto acids | NMR studies of large proteins | Reduces spectral complexity and enhances signal intensity from key methyl-group probes. nih.govunl.pt |

| Reverse Labeling | ¹³C-labeled glucose with unlabeled amino acids | NMR spectral simplification | Simplifies crowded spectra by removing signals from the most abundant or uninteresting residues. sigmaaldrich.com |

| Multi-Isotope Labeling | Combination of ²H, ¹³C, ¹⁵N, and ¹⁹F | Advanced NMR structural and dynamic studies | Perdeuteration with selective protonation/fluorination minimizes dipolar broadening, enabling studies of high-molecular-weight systems. sigmaaldrich.com |

| Radioisotope Labeling | ¹⁸F | Positron Emission Tomography (PET) | Enables non-invasive in vivo imaging of biological processes like tumor metabolism. nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.